Faradiol 3-palmitate

anti-inflammatory triterpene ester Calendula officinalis

Faradiol 3‑palmitate is a pentacyclic triterpene diol esterified at C‑3 with palmitic acid, belonging to the faradiol fatty‑acid ester (FAE) family. It occurs naturally as one of the major lipophilic constituents in Calendula officinalis (pot marigold) flower heads and has been isolated and structurally characterised via MS, ¹H‑NMR, ¹³C‑NMR and 2D‑NMR experiments.

Molecular Formula C46H80O3
Molecular Weight 681.1 g/mol
CAS No. 193690-84-5
Cat. No. B12781846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaradiol 3-palmitate
CAS193690-84-5
Molecular FormulaC46H80O3
Molecular Weight681.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C
InChIInChI=1S/C46H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(48)49-39-28-30-43(6)36(42(39,4)5)27-31-45(8)37(43)25-24-35-41-34(3)33(2)26-29-44(41,7)38(47)32-46(35,45)9/h26,34-39,41,47H,10-25,27-32H2,1-9H3/t34-,35-,36+,37-,38+,39+,41-,43+,44-,45-,46-/m1/s1
InChIKeyTXBRTEQRWJPSKE-FIBMEZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Faradiol 3‑Palmitate (CAS 193690‑84‑5): A Marigold‑Derived Triterpene Monoester for Anti‑Inflammatory and Wound‑Healing Research & Procurement


Faradiol 3‑palmitate is a pentacyclic triterpene diol esterified at C‑3 with palmitic acid, belonging to the faradiol fatty‑acid ester (FAE) family. It occurs naturally as one of the major lipophilic constituents in Calendula officinalis (pot marigold) flower heads [1] and has been isolated and structurally characterised via MS, ¹H‑NMR, ¹³C‑NMR and 2D‑NMR experiments [2]. In bioassays the compound exhibits dose‑dependent anti‑oedematous activity and contributes to fibroblast migration in scratch‑wound models [3][4]. However, its activity profile is consistently quantitatively distinct from that of the free diol faradiol, the shorter‑chain myristate ester, and the monol ψ‑taraxasterol; simply interchanging these in‑class triterpenes without understanding the underlying data can compromise experimental reproducibility and interpretation of pharmacological outcomes.

Why Faradiol 3‑Palmitate Cannot Be Freely Substituted by Faradiol‑3‑Myristate, Free Faradiol, or ψ‑Taraxasterol


Within the calendula triterpene family, small structural variations—fatty acid chain length, esterification status, and hydroxylation pattern—produce large, quantifiable shifts in anti‑inflammatory potency, enzyme‑binding scores, and pro‑migratory capacity. Faradiol 3‑palmitate (C16 ester) and faradiol‑3‑myristate (C14 ester) both show dose‑dependent anti‑oedematous activity in the same Croton oil‑induced mouse ear oedema model, yet they differ in predicted COX‑2 binding energy by ~1.8 kcal/mol [1][2]. The unesterified faradiol diol is consistently more potent than either ester in mouse ear oedema assays, matching indomethacin on an equimolar basis, while ψ‑taraxasterol underperforms the diol [3]. In human gastric epithelial NF‑κB reporter assays, faradiol and faradiol‑3‑myristate are the most active inhibitors, with the palmitate ester trailing [4]. These data expose a decisive structure‑activity gradient: substituting the palmitate with the myristate or the free alcohol may over‑ or under‑estimate activity in a manner that is neither linear nor predictable without direct side‑by‑side testing.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of Faradiol 3‑Palmitate vs. Key Comparators


Anti‑Oedematous Activity in Mouse Ear Oedema: Faradiol 3‑Palmitate vs. Faradiol‑3‑Myristate

In the Croton oil‑induced mouse ear oedema model, faradiol 3‑palmitate and faradiol‑3‑myristate exhibited nearly identical dose‑dependent anti‑oedematous activity, with no significant synergism detected when co‑administered as a mixture [1]. Both esters reduced oedema to a similar extent across the tested dose range, confirming that the C16 and C14 fatty acid chains confer equivalent in vivo anti‑exudative efficacy in this model [2].

anti-inflammatory triterpene ester Calendula officinalis

COX‑2 Molecular Docking: Faradiol 3‑Palmitate Exhibits Weaker Predicted Binding Than Faradiol‑3‑Myristate and ψ‑Taraxasterol

AutoDock 4.2 docking studies against COX‑2 (PDB 1PXX) revealed that faradiol 3‑palmitate (‑6.39 kcal/mol) binds with considerably lower predicted energy than faradiol‑3‑myristate (‑8.22 kcal/mol) and ψ‑taraxasterol (‑8.19 kcal/mol), both of which closely matched the native ligand diclofenac (‑8.00 kcal/mol) [1]. The palmitate ester engaged primarily through hydrophobic interactions rather than the key Tyr‑385 interaction characteristic of the more potent inhibitors [2].

COX-2 inhibition molecular docking in silico screening

Free Faradiol Diol Surpasses Faradiol 3‑Palmitate in Anti‑Oedematous Activity and Equals Indomethacin

The unesterified faradiol diol was directly compared with faradiol 3‑palmitate and faradiol‑3‑myristate in the same Croton oil‑induced mouse ear oedema model. Faradiol was significantly more active than either ester and matched the anti‑oedematous effect of an equimolar dose of indomethacin [1]. ψ‑Taraxasterol, a triterpene monol, exhibited slightly lower activity than the diol [2].

anti-inflammatory triterpene diol NSAID benchmark

Fibroblast Migration in Scratch Wound Assay: Faradiol 3‑Palmitate and Myristate Give Comparable Stimulation Rates

In the 3T3 fibroblast scratch assay, faradiol myristate and faradiol palmitate yielded comparable stimulation rates at a concentration of approximately 50 μg/mL, as measured by cell migration into the wounded monolayer [1]. The effect was assessed in the presence of mitomycin C to discriminate migration from proliferation; both esters contributed partially but not dominantly to the overall wound‑healing effect of Calendula extracts [2].

wound healing fibroblast migration scratch assay

NF‑κB Driven Transcription Inhibition: Faradiol‑3‑Myristate and Free Faradiol Outperform Faradiol 3‑Palmitate in AGS Gastric Epithelial Cells

In AGS human gastric epithelial cells, faradiol and faradiol‑3‑myristate were the most potent inhibitors of NF‑κB‑driven transcription among tested Calendula triterpenoids. The corresponding fatty‑acid esters showed weaker inhibitory effects, with triterpene alcohols consistently outperforming their ester counterparts [1]. Although specific IC₅₀ values for faradiol 3‑palmitate were not isolated in this study, the rank‑order clearly places it below the free diol and the myristate ester [2].

NF-κB inhibition gastric epithelial cells Calendula triterpenoids

Preparative‑Scale Isolation and C18‑HPLC Retention: Faradiol 3‑Palmitate as the Most Abundant Monoester in Select Calendula Varieties

Reversed‑phase C18‑HPLC with isocratic elution and internal standardisation quantified eight triterpendiol monoesters across ten Calendula varieties [1]. Faradiol‑3‑O‑palmitate was consistently among the most abundant monoesters; in the highest‑yielding variety (Calypso Orange Florensis), its concentration significantly exceeded that of faradiol‑3‑O‑myristate and faradiol‑3‑O‑laurate, as well as the corresponding arnidiol and calenduladiol esters [2]. A dedicated preparative purification method for faradiol‑3‑O‑laurate, palmitate and myristate has also been described, demonstrating feasibility of obtaining high‑purity reference material [3].

preparative chromatography quantification Calendula officinalis varieties

High‑Confidence Procurement and Application Scenarios for Faradiol 3‑Palmitate Based on Quantitative Evidence


Topical Anti‑Inflammatory Reference Standard Where Palmitate‑Specific Formulation Properties Are Required

Given the demonstrated dose‑dependent anti‑oedematous activity in the mouse ear model [1] and the comparable efficacy with faradiol‑3‑myristate, faradiol 3‑palmitate serves as a reliable reference standard for topical anti‑inflammatory assays. The C16 chain imparts higher lipophilicity and distinct melting behaviour, which can be advantageous when formulating into ointments or creams where long‑chain ester compatibility with lipid vehicles is critical. Researchers can thus select the palmitate ester when the formulation matrix or solubility requirements favour a C16 fatty acid moiety without sacrificing in‑vivo anti‑oedematous potency.

In‑Vitro Wound‑Healing Screening with Defined Triterpene Monoester Identity

The 3T3 fibroblast scratch assay confirms that faradiol 3‑palmitate stimulates migration at concentrations of ~50 μg/mL to a degree comparable to the myristate ester [2]. This makes the palmitate ester a suitable single‑component probe in wound‑healing screens investigating migration‑specific effects (under mitomycin C inhibition of proliferation). Procurement of the palmitate ester may be favoured when synthetic or semi‑synthetic access to a single, well‑characterised faradiol ester is more cost‑effective than isolation of the myristate.

Large‑Scale Isolation and Reference Material Production from Calendula Biomass

Faradiol‑3‑O‑palmitate is consistently one of the most abundant triterpene monoesters in Calendula flower lipophilic extracts, particularly in high‑yielding varieties such as Calypso Orange Florensis [3]. An established preparative chromatographic method exists for purification of the palmitate together with the laurate and myristate [4]. Industrial producers and reference‑material suppliers can therefore target the palmitate ester for scale‑up, leveraging its high natural abundance to maximise gram‑per‑kilogram‑biomass yield and meet demand for analytically certified standards.

Structure–Activity Relationship (SAR) Studies of Triterpene Ester Anti‑Inflammatory Pharmacophores

The marked SAR differences—equal anti‑oedematous activity of palmitate and myristate esters [5] but a 1.8 kcal/mol gap in predicted COX‑2 binding [6] and differential NF‑κB inhibition [7]—position faradiol 3‑palmitate as an essential compound in SAR libraries. Systematic variation of the C3 ester chain length (laurate, myristate, palmitate) enables dissection of the contributions of lipophilicity and chain length to membrane partitioning, target engagement, and cellular activity, making the palmitate ester indispensable for complete SAR matrix coverage.

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